

Biological activity of "Methyl 4-(piperazin-1-yl)benzoate" derivatives

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Compound of Interest

Compound Name: **Methyl 4-(piperazin-1-yl)benzoate**

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Biological Activity of Piperazine Derivatives: A Comparative Guide

A comprehensive analysis of the biological activities of piperazine-containing compounds, with a focus on anticancer, antimicrobial, and central nervous system (CNS) properties. While specific quantitative data for a broad range of "**Methyl 4-(piperazin-1-yl)benzoate**" derivatives remains limited in publicly accessible literature, this guide provides a comparative overview based on structurally related piperazine derivatives, supported by experimental protocols and pathway visualizations.

The piperazine scaffold is a prevalent structural motif in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities.^[1] This guide explores the significant anticancer, antimicrobial, and CNS-related activities of various piperazine derivatives, offering insights for researchers and drug development professionals. Due to a scarcity of comprehensive studies on a wide array of "**Methyl 4-(piperazin-1-yl)benzoate**" derivatives, this comparison focuses on broader classes of piperazine-containing molecules to highlight their therapeutic potential.

Anticancer Activity

Piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the

induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[\[1\]](#)[\[2\]](#)

Comparative Anticancer Potency

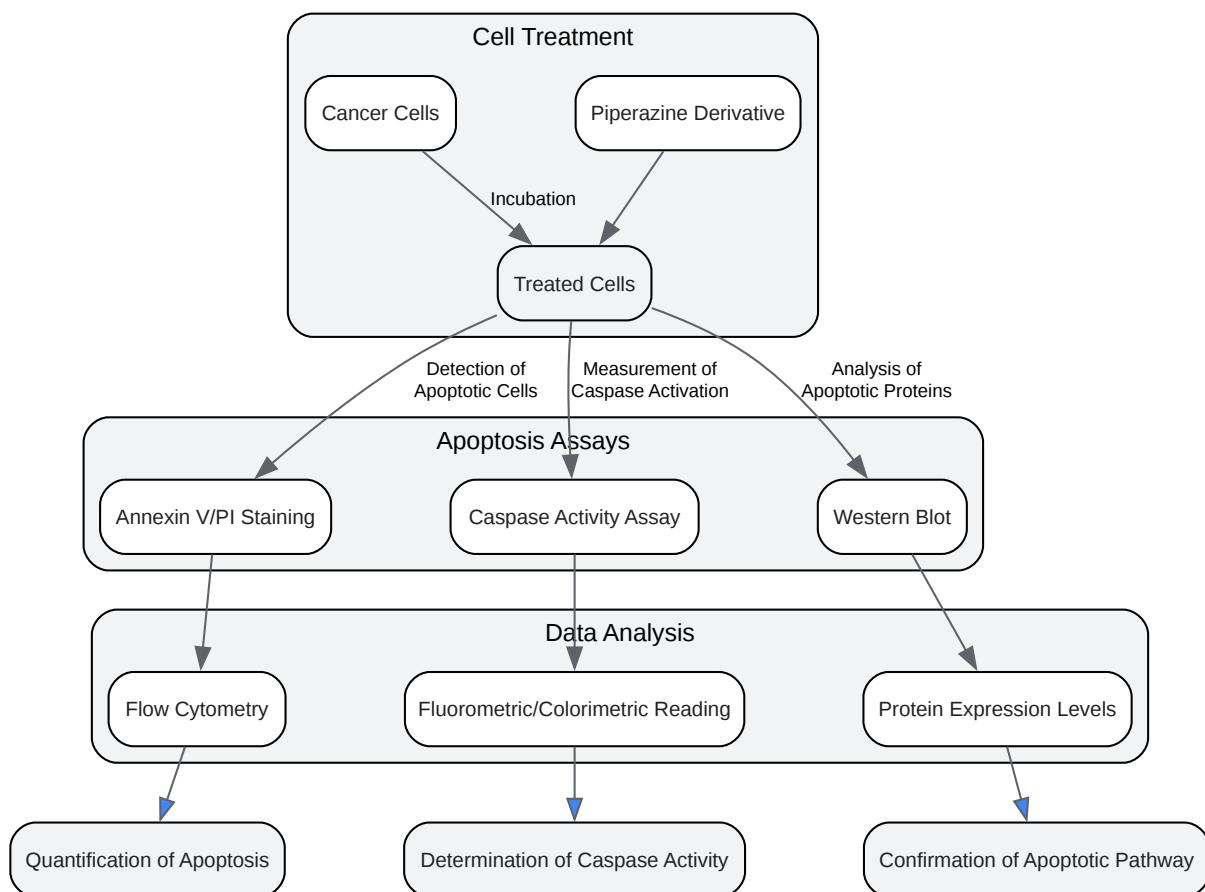
The anticancer efficacy of piperazine derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. Lower values are indicative of higher potency. The following table summarizes the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines.

Compound Class	Derivative Example	Cancer Cell Line	Cancer Type	GI50 / IC50 (μM)	Reference
Piperazine Derivative	C505	K562	Chronic Myeloid Leukemia	0.06 - 0.16	[2]
HeLa	Cervical Cancer		0.06 - 0.16	[2]	
AGS	Gastric Cancer		0.06 - 0.16	[2]	
Quinazolinone-Piperazine	Compound 3d	MCF-7	Breast Cancer	1.1 ± 0.03	[3]
Compound 35	MCF-7	Breast Cancer		0.16 ± 0.16	[3]
Ciprofloxacin-Piperazine	Derivative 2	Various	-	10	[4]
Derivative 6h	Various	-	10	[4]	
Benzothiazole-Piperazine	Compound 12	-	Alzheimer's (related neuroprotection)	2.31 (AChE inhibition)	[5]

Signaling Pathways in Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of piperazine derivatives. Notably, the PI3K/Akt and NF-κB pathways, which are critical for cell survival and proliferation, are often inhibited by these compounds.[1][2] Furthermore, piperazine derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[1][6]

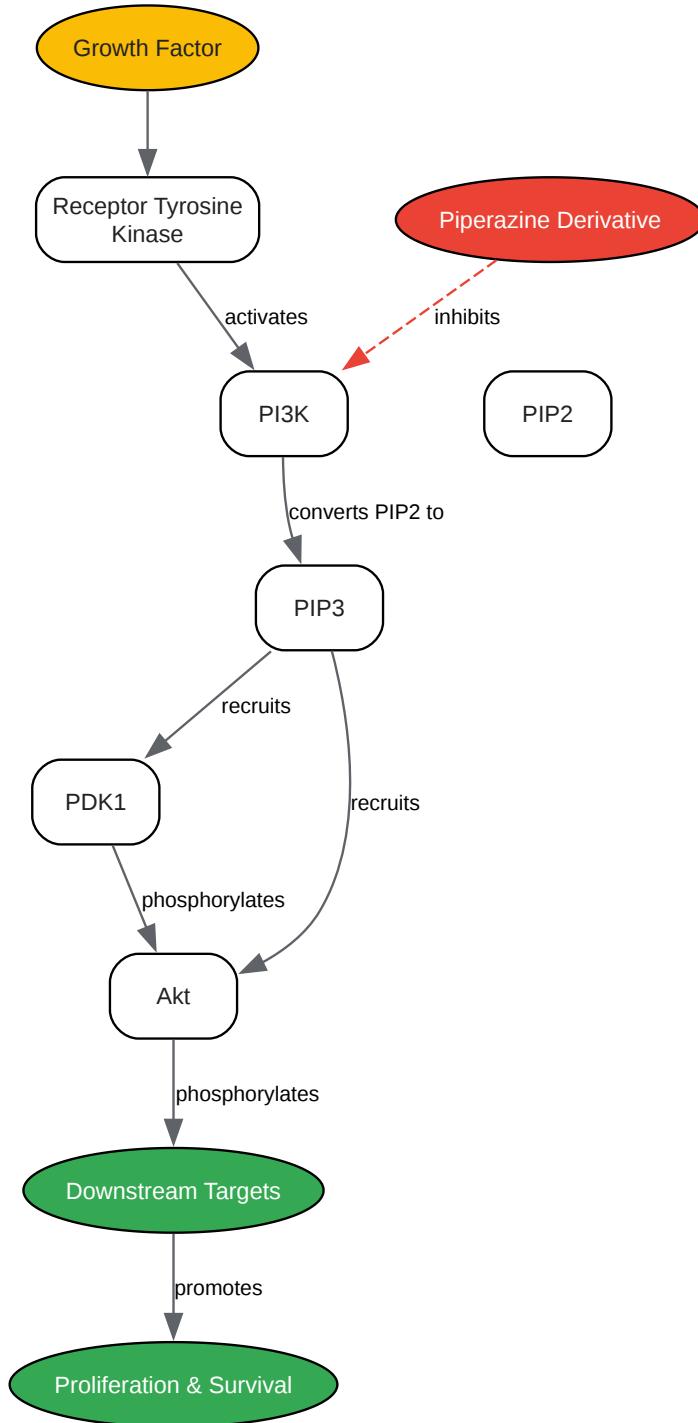
The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer drugs. The general workflow for assessing apoptosis induction by piperazine derivatives is depicted below.



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Caption: Experimental workflow for assessing apoptosis induction.

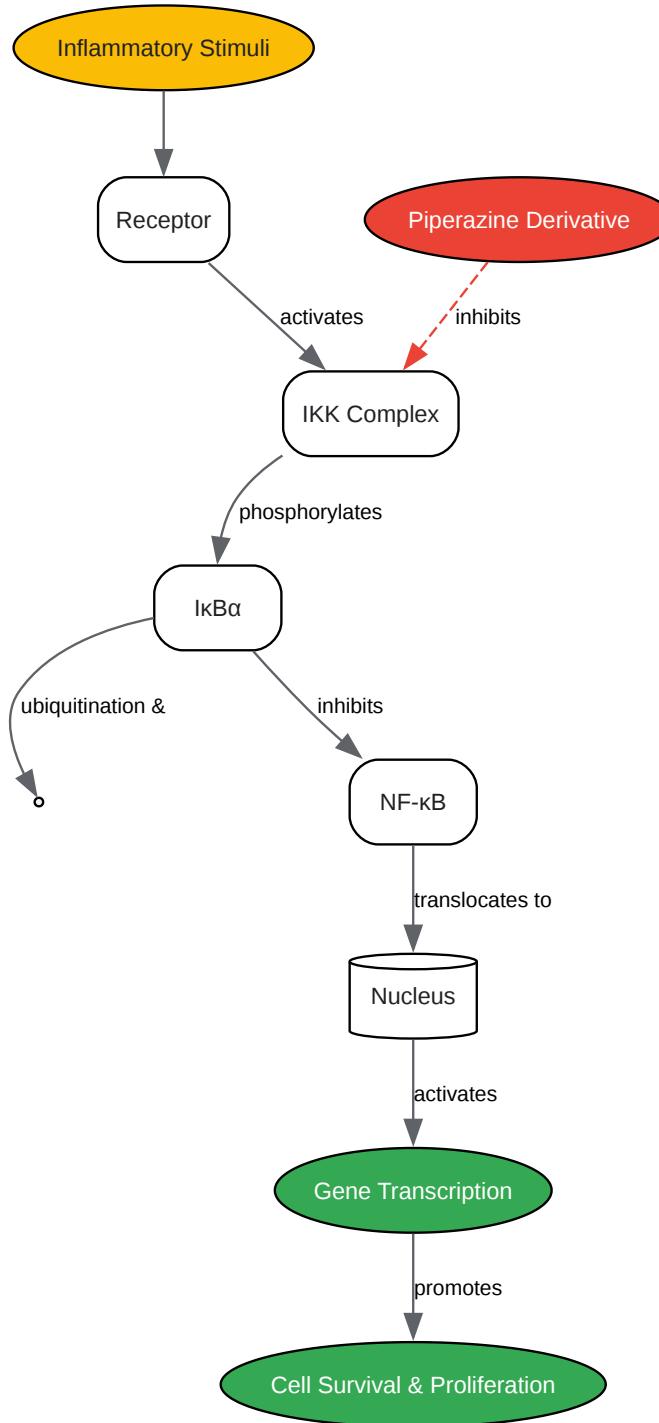
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its inhibition is a key strategy in cancer therapy.



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Caption: PI3K/Akt signaling pathway inhibition.

The NF-κB signaling pathway plays a critical role in inflammation and cell survival, and its dysregulation is linked to cancer.



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Caption: NF-κB signaling pathway inhibition.

Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[\[7\]](#) The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

Comparative Antimicrobial Potency

The following table presents the MIC values of selected piperazine derivatives against various microbial strains.

Compound Class	Derivative Example	Microbial Strain	MIC (µg/mL)	Reference
Ciprofloxacin-Piperazine	Compound 1	Staphylococcus aureus ATCC 6538	1.70	[8]
Phenylsulfonyl-Benzoic Acid	Compound 4	Staphylococcus aureus ATCC 6538	125	[9]
Bacillus subtilis ATCC 6683	125	[9]		
Phenylpiperazine Carbamate	Compound 6d	Gram-negative strain	195.3	[10]

Central Nervous System (CNS) Activity

Derivatives of piperazine have shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.[\[5\]\[11\]](#) Their neuroprotective effects are often attributed to their ability to modulate various targets within the CNS.

One study identified (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives as having neuroprotective properties against beta-amyloid-induced toxicity.[\[12\]](#) These compounds were found to reverse ATP depletion in neuronal cells and inhibit glutamate-induced neurotoxicity, suggesting a potential therapeutic role in Alzheimer's disease.[\[12\]](#) Another series of benzothiazole-piperazine hybrids demonstrated multifunctional activity, including

acetylcholinesterase (AChE) inhibition, anti- β -amyloid aggregation, and neuroprotection, with compound 12 showing significant cognitive improvement in a mouse model.[\[5\]](#)

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[\[14\]](#)
- Compound Treatment: Treat the cells with various concentrations of the piperazine derivative. Include vehicle and untreated controls.[\[14\]](#)
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[\[13\]](#)
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[\[16\]](#)
- Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[\[13\]](#)
- Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[\[13\]](#) The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for PI3K/Akt Pathway

Western blotting is a technique used to detect and quantify the expression levels of specific proteins, such as those involved in the PI3K/Akt signaling pathway.[\[1\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Protocol:

- Cell Lysis: After treatment with the piperazine derivative, lyse the cells to extract total proteins.[1]
- Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).[1]
- SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]
- Blocking: Block the membrane to prevent non-specific antibody binding.[1]
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt).[1]
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[18]
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[18] The band intensity corresponds to the protein expression level.

Conclusion

Piperazine and its derivatives represent a versatile and promising scaffold in drug discovery, exhibiting a wide range of biological activities. While comprehensive data on "**Methyl 4-(piperazin-1-yl)benzoate**" derivatives is currently limited, the broader class of piperazine-containing compounds demonstrates significant potential as anticancer, antimicrobial, and CNS-active agents. The continued exploration and derivatization of the piperazine core, coupled with detailed biological evaluations and mechanistic studies, are likely to yield novel therapeutic candidates for a variety of diseases. Further research focused on specific derivatives, such as those of "**Methyl 4-(piperazin-1-yl)benzoate**," is warranted to fully elucidate their therapeutic potential.

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